![molecular formula C14H13N3O2S2 B10771701 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B10771701.png)
3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified as “PMID19524438C6o” is a synthetic organic molecule with the IUPAC name 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid . This compound has been studied for its potential biological activities and is cataloged in various chemical databases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the carboxylic acid group: This is often done via carboxylation reactions using carbon dioxide or other carboxylating agents.
Attachment of the bis(thiophen-3-ylmethyl)amino group: This step involves the reaction of the pyrazole intermediate with thiophen-3-ylmethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using the above methods, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine
In biological and medical research, 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid is investigated for its potential as a therapeutic agent. It has shown activity against certain biological targets, making it a candidate for drug development .
Industry
In the industrial sector, this compound is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. It binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[bis(thiophen-2-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid
- 3-[bis(furan-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid
- 3-[bis(benzyl)amino]-1H-pyrazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid exhibits unique electronic properties due to the presence of thiophene rings.
Eigenschaften
Molekularformel |
C14H13N3O2S2 |
---|---|
Molekulargewicht |
319.4 g/mol |
IUPAC-Name |
3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C14H13N3O2S2/c18-14(19)12-5-13(16-15-12)17(6-10-1-3-20-8-10)7-11-2-4-21-9-11/h1-5,8-9H,6-7H2,(H,15,16)(H,18,19) |
InChI-Schlüssel |
SQUDZZYXGWLQLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC=C1CN(CC2=CSC=C2)C3=NNC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.